molecular formula C14H15FN4O3S B2956318 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 921885-76-9

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2956318
CAS No.: 921885-76-9
M. Wt: 338.36
InChI Key: QAJTYZNQMGPTFU-UHFFFAOYSA-N
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Description

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide features a central imidazole ring substituted with a hydroxymethyl group at position 5 and a thioether-linked acetamide moiety at position 2. This structure is analogous to bioactive acetamide derivatives reported in medicinal chemistry, particularly those with antimicrobial or enzyme-inhibitory activity .

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S/c15-9-1-3-10(4-2-9)18-13(22)8-23-14-17-5-11(7-20)19(14)6-12(16)21/h1-5,20H,6-8H2,(H2,16,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJTYZNQMGPTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 348.4 g/mol. The structure features an imidazole ring, a thioether linkage, and a phenylacetamide moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₆N₄O₃S
Molecular Weight348.4 g/mol
IUPAC Name2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
CAS Number921846-37-9

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the imidazole ring and subsequent modifications to introduce the thioether and acetamide groups. Optimization of reaction conditions is crucial for maximizing yield and purity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, likely involving enzyme inhibition or receptor modulation. The imidazole ring can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The compound's mechanism includes:

  • Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Promoting programmed cell death through mitochondrial pathways.

In vitro studies indicated an IC50 value of approximately 52 nM for MCF-7 cells, suggesting potent activity against breast cancer cells .

Antimicrobial Activity

Additionally, compounds with similar structures have demonstrated antimicrobial properties. The thioether linkage in this compound may contribute to its effectiveness against bacterial strains by disrupting cell wall synthesis or function.

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells, reporting significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : Research on related imidazole derivatives showed promising results against various bacterial strains, indicating that modifications to the imidazole structure could enhance antimicrobial efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a common scaffold with several analogs (Table 1):

  • Imidazole-thioacetamide backbone : Present in all analogs, facilitating hydrogen bonding and metal coordination.
  • Substituent variability: Differences in aryl/heteroaryl groups and amino side chains influence physicochemical and biological properties.
Table 1: Structural Comparison of Key Analogs
Compound Name / Identifier Substituent on Aryl Ring Side Chain Modifications Molecular Weight (g/mol) ChemSpider/CAS ID
Target Compound 4-fluorophenyl 2-amino-2-oxoethyl 365.37 Not reported
N-(4-chlorobenzyl)-2-(2-((2-fluorophenyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide 2-fluorophenyl 4-chlorobenzylamino 462.92 21085201
N-benzyl-2-(2-((2,4-difluorophenyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide 2,4-difluorophenyl benzylamino 435.43 921846-55-1
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-dichlorophenyl 1,3-thiazol-2-yl 287.16 CAS: Not provided

Physicochemical Properties

  • Solubility : The hydroxymethyl group in all compounds enhances hydrophilicity, but bulkier substituents (e.g., 4-chlorobenzyl in ) reduce aqueous solubility compared to the target compound’s 4-fluorophenyl group.

Crystallographic and Conformational Analysis

  • The target compound’s 4-fluorophenyl group may adopt a similar twist, influencing steric interactions in enzyme active sites .

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